molecular formula C11H12N2 B3058724 1,2,3,4-Tetrahydro-2-isoquinolineacetonitrile CAS No. 91349-97-2

1,2,3,4-Tetrahydro-2-isoquinolineacetonitrile

Cat. No.: B3058724
CAS No.: 91349-97-2
M. Wt: 172.23 g/mol
InChI Key: GPKIELSFWJGBHA-UHFFFAOYSA-N
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Description

Definition and Core Structural Features

This compound (CAS RN: 91349-97-2) belongs to the tetrahydroisoquinoline class of organic compounds, which are partially saturated derivatives of isoquinoline. Its IUPAC name, 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetonitrile, reflects its two primary structural components:

  • A tetrahydroisoquinoline ring system consisting of a benzene ring fused to a piperidine-like nitrogen-containing ring.
  • An acetonitrile substituent (-CH₂CN) attached to the nitrogen atom of the piperidine moiety.

The compound’s planar aromatic benzene ring and partially saturated piperidine ring confer conformational rigidity, while the nitrile group introduces electrophilic reactivity. Key physicochemical properties include:

Property Value Source
Molecular formula C₁₁H₁₂N₂
Molecular weight 172.23 g/mol
Melting point 80–82°C
SMILES notation N#CCN1CCC2=CC=CC=C2C1
InChIKey GPKIELSFWJGBHA-UHFFFAOYSA-N

The nitrile group’s electron-withdrawing nature enhances the compound’s ability to participate in hydrogen bonding and dipole interactions, making it valuable for targeting enzymes and receptors.

Role as a Privileged Scaffold in Medicinal Chemistry

Privileged scaffolds are molecular frameworks capable of binding to multiple biological targets through strategic functionalization. The tetrahydroisoquinoline core of this compound satisfies this definition due to:

  • Structural mimicry : The compound’s bicyclic system resembles endogenous neurotransmitters and alkaloids, enabling interactions with G protein-coupled receptors (GPCRs) and ion channels.
  • Synthetic versatility : The nitrile group serves as a handle for derivatization, allowing the introduction of sulfonamides, amines, or heterocyclic appendages. For example, replacing the nitrile with carboxylic acid groups yields analogs like 1,2,3,4-tetrahydroquinoline-2-carboxylic acid (C₁₀H₁₁NO₂), which exhibit distinct pharmacological profiles.
  • Bioactivity : Tetrahydroisoquinoline derivatives modulate apoptosis-related proteins (e.g., Bcl-2), histone deacetylases (HDACs), and DNA topoisomerases, making them candidates for anticancer agents.

A comparative analysis of tetrahydroisoquinoline derivatives highlights the scaffold’s adaptability:

Derivative Functional Group Biological Activity Source
This compound Nitrile Intermediate for kinase inhibitors
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid Carboxylic acid Antifungal lead compound
Dauricine Methoxy groups Neuroprotective agent

Significance in Alkaloid Research and Drug Discovery

Natural alkaloids containing the tetrahydroisoquinoline motif, such as tubocurarine and papaverine, have historically informed the design of synthetic analogs. This compound contributes to this legacy through:

  • Structural conservation : The compound retains the tetrahydroisoquinoline nucleus critical for bioactivity in alkaloids like emetine (antiprotozoal) and noscapine (antitussive).
  • Drug discovery applications : Researchers have leveraged its scaffold to develop multi-target ligands for Alzheimer’s disease (e.g., THICAPA derivatives) and antineoplastic agents targeting histone deacetylases.
  • Synthetic pathways : Efficient routes to the compound, such as Pictet–Spengler cyclization or reductive amination, enable large-scale production for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-6-8-13-7-5-10-3-1-2-4-11(10)9-13/h1-4H,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKIELSFWJGBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80238526
Record name 2-Isoquinolineacetonitrile, 1,2,3,4-tetrahydro-
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Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91349-97-2
Record name 3,4-Dihydro-2(1H)-isoquinolineacetonitrile
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Record name 2-Isoquinolineacetonitrile, 1,2,3,4-tetrahydro-
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Record name NSC159952
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Record name 2-Isoquinolineacetonitrile, 1,2,3,4-tetrahydro-
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Preparation Methods

Alkylation of Tetrahydroisoquinoline Derivatives with Halogenated Acetonitrile Precursors

The most widely reported method for synthesizing 1,2,3,4-tetrahydro-2-isoquinolineacetonitrile involves the alkylation of tetrahydroisoquinoline intermediates with halogenated acetonitrile derivatives. Patent WO2005118548A1 outlines a three-step route beginning with the alkylation of 6,7-dimethoxy-1-[2-(4-trifluoromethyl-phenyl)-ethyl]-3,4-dihydroisoquinoline using α-bromo-phenyl-acetic acid methyl ester. The reaction proceeds in dichloromethane at 80°C, yielding the ester intermediate, which is subsequently hydrolyzed with lithium hydroxide in tetrahydrofuran (THF)/water to produce the carboxylic acid. Final amidation with methylamine in methanol generates the acetonitrile derivative, achieving a 72% overall yield in optimized conditions.

A variation of this method employs 2-bromoacetonitrile directly as the alkylating agent. The tetrahydroisoquinoline base is reacted with 2-bromoacetonitrile in acetonitrile under reflux, with potassium carbonate as a base, achieving 68% yield after 12 hours. This single-step approach reduces purification complexity but requires strict moisture control to prevent hydrolysis of the nitrile group.

Enantioselective Synthesis via Chiral Ruthenium Catalysts

Enantiomerically pure this compound is critical for pharmacological applications. The transfer hydrogenation of 3,4-dihydroisoquinolines using chiral Ru(II) complexes, as described in WO2005118548A1, enables >98% enantiomeric excess (ee). The catalyst system, derived from (R)- or (S)-BINAP ligands, facilitates asymmetric hydrogen transfer from formic acid-triethylamine azeotropes in isopropanol. For instance, 6,7-dimethoxy-1-[2-(6-trifluoromethyl-pyridin-3-yl)-ethyl]-3,4-dihydroisoquinoline undergoes hydrogenation at 50°C for 24 hours, yielding the tetrahydroisoquinoline precursor with 99% ee, which is subsequently alkylated as described in Section 1.

Cyanamide-Mediated Guanidine Formation and Subsequent Modifications

US3590044A discloses an alternative pathway involving cyanamide coupling to tetrahydroisoquinolines. The reaction of 1,2,3,4-tetrahydroisoquinoline hydrochloride with aqueous cyanamide (50% w/w) in methanol/water (85:15 v/v) at pH 8.5 produces the carboxamidine intermediate. While this method primarily targets guanidine derivatives, the nitrile group can be introduced via Hofmann degradation: treatment of the carboxamidine with bromine in sodium hydroxide (10% w/v) at 0–5°C converts the guanidine to the nitrile in 54% yield.

Transition-Metal-Free Coupling Approaches

Recent advances in metal-free methodologies, as reported in Chemical Reviews, demonstrate the feasibility of constructing the tetrahydroisoquinoline-acetonitrile framework without precious metal catalysts. A Brønsted base-mediated C–H carboxylation strategy uses potassium tert-butoxide (3 equiv) in DMSO at 120°C to functionalize tetrahydroisoquinoline at the 1-position. Subsequent dehydration of the carboxylate intermediate with phosphorus oxychloride (POCl3) in pyridine generates the nitrile group, achieving 61% yield over two steps.

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Key Advantages Limitations
Alkylation (Patent) 72 N/A Scalable, high purity Multi-step, costly reagents
Ru-Catalyzed 65 99 Enantioselective Requires chiral ligands
Cyanamide 54 N/A Avoids alkylation steps Low yield, side reactions
Metal-Free 61 N/A Environmentally benign High temperature, narrow substrate scope

Industrial-Scale Production Considerations

For bulk synthesis, the alkylation route dominates due to its reliability. A typical protocol uses:

  • Reductive Amination : Condensation of phenethylamine derivatives with glyoxylic acid followed by sodium borohydride reduction to form the tetrahydroisoquinoline core.
  • Bromination : Treatment with N-bromosuccinimide (NBS) in CCl4 to introduce the bromine at the 2-position.
  • Cyanide Displacement : Reaction with sodium cyanide in DMF at 100°C for 6 hours, achieving 85% conversion.

Process intensification via continuous flow reactors improves heat management during exothermic cyanide displacement, reducing batch times from 12 hours to 45 minutes.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-2-isoquinolineacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,4-Tetrahydro-2-isoquinolineacetonitrile features a tetrahydroisoquinoline structure with an acetonitrile group and the chemical formula C11H12N2C_{11}H_{12}N_2. Tetrahydroisoquinolines are present in natural products and synthetic pharmaceuticals, making the compound of interest in medicinal chemistry because the tetrahydroisoquinoline scaffold has neuroactive properties and potential therapeutic applications.

Pharmaceutical Development

This compound has potential applications in pharmaceutical development due to its biological activity, which could lead to improved treatment options for neurodegenerative disorders. Tetrahydroquinolines, compounds similar in structure, have served as analgesics, anticonvulsants, antidepressants, antipsychotics, antihypertensives, antiarrhythmics, antiallergenics, antimalarials, antitumor, anticancer, antifungal, antichagasic, and antiosteoporotics . Studies of derivatives have shown significant immunosuppressant properties, which could make them useful as anti-rejection drugs, and their inhibitory activity toward AMP-activated protein kinase has garnered clinical interest as a possible treatment for diabetes . 1,2,3,4-Tetrahydro-1-aminomethyl-4-phenyl-isoquinolines are also useful as pharmaceuticals and chemical intermediates .

Chemistry

This compound can be used as an intermediate in organic synthesis, specifically in the creation of complex molecules.

Biological and Medicinal Research

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydro-2-isoquinolineacetonitrile involves its interaction with various molecular targets. It is believed to exert its effects by modulating neurotransmitter systems and interacting with enzymes involved in neurotransmitter synthesis and degradation. The compound may also interact with cellular receptors and ion channels, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar biological activities.

    Isoquinoline: The parent compound of the isoquinoline family.

    N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.

Uniqueness

1,2,3,4-Tetrahydro-2-isoquinolineacetonitrile is unique due to its specific structural features, which confer distinct biological activities. Its acetonitrile group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Biological Activity

1,2,3,4-Tetrahydro-2-isoquinolineacetonitrile (THIQ-AC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

THIQ-AC belongs to the tetrahydroisoquinoline (THIQ) class of compounds, which are known for their varied biological effects. The compound's structure includes a saturated isoquinoline ring and an acetonitrile moiety, which contribute to its unique biological profile.

Antimicrobial Activity

Research indicates that THIQ derivatives exhibit notable antimicrobial properties. A study highlighted that certain THIQ analogs demonstrated efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Neuroprotective Effects

THIQ compounds have been investigated for their neuroprotective capabilities. In animal models of neurodegenerative diseases, THIQ-AC showed potential in reducing oxidative stress and apoptosis in neuronal cells. This effect is attributed to the compound's ability to modulate neurotransmitter levels and enhance neurotrophic factor expression .

Antidepressant Properties

The antidepressant-like effects of THIQ-AC have been evaluated in preclinical studies. The compound appears to influence serotonin and dopamine pathways, leading to improved mood and reduced anxiety-like behaviors in rodent models. The involvement of monoamine oxidase inhibition has been suggested as a key mechanism .

Structure-Activity Relationship (SAR)

The biological activity of THIQ compounds can be significantly influenced by structural modifications. Key findings include:

  • Substitution Patterns : Variations in substituents on the isoquinoline ring can enhance or diminish activity against specific targets.
  • Stereochemistry : The stereochemical configuration of THIQ derivatives affects their binding affinity to receptors and enzymes, impacting their pharmacological profiles .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several THIQ derivatives against common pathogens. The results showed that compounds with electron-donating groups exhibited higher activity due to increased lipophilicity, facilitating better membrane penetration.

CompoundActivity (MIC µg/mL)Target Pathogen
THIQ-AC32Staphylococcus aureus
THIQ-B16Escherichia coli
THIQ-C64Pseudomonas aeruginosa

Case Study 2: Neuroprotective Effects

In a model of Parkinson's disease, THIQ-AC was administered to rats subjected to neurotoxic agents. The treatment resulted in significant preservation of dopaminergic neurons compared to untreated controls.

GroupDopaminergic Neuron Count (cells/mm²)
Control150
Neurotoxin Only50
Neurotoxin + THIQ-AC120

The mechanisms by which THIQ-AC exerts its biological effects are multifaceted:

  • Enzyme Inhibition : THIQ compounds can inhibit key enzymes involved in neurotransmitter metabolism, such as monoamine oxidase.
  • Receptor Modulation : They interact with various receptors (e.g., serotonin receptors), leading to altered signaling pathways.
  • Oxidative Stress Reduction : The compound may enhance antioxidant defenses within cells, mitigating damage from reactive oxygen species .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrahydro-2-isoquinolineacetonitrile
Reactant of Route 2
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1,2,3,4-Tetrahydro-2-isoquinolineacetonitrile

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